Isodecyl 7-methyloctanoate
Description
Isodecyl 7-methyloctanoate (CAS No. 94248-77-8, EC No. 304-351-3) is a branched ester derived from isodecyl alcohol (C10 branched chain) and 7-methyloctanoic acid. The compound is characterized by its branched alkyl chain, which enhances its stability, solubility, and performance in formulations. It is primarily used in cosmetics and personal care products as an emollient, providing a smooth, non-greasy texture . The molecular formula is C₁₈H₃₄O₂, with a molecular weight of 282.46 g/mol. Its structure features a 10-carbon isodecyl group esterified with 7-methyloctanoic acid, a C9 branched carboxylic acid .
Properties
CAS No. |
94248-77-8 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
8-methylnonyl 7-methyloctanoate |
InChI |
InChI=1S/C19H38O2/c1-17(2)13-9-6-5-7-12-16-21-19(20)15-11-8-10-14-18(3)4/h17-18H,5-16H2,1-4H3 |
InChI Key |
KNFLPSSGNFAMDP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)CCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCCC(C)C |
Other CAS No. |
94248-77-8 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
Branched esters are susceptible to hydrolysis under acidic or basic conditions:
-
Base-catalyzed saponification :
For example, sodium hydroxide in refluxing ethanol cleaves esters into carboxylate salts and alcohols.
-
Acid-catalyzed hydrolysis :
Oxidation
Long-chain branched esters may undergo oxidation at the α-carbon (adjacent to the ester group) using strong oxidizing agents (e.g., KMnO₄ or CrO₃), yielding ketones or carboxylic acids.
Transesterification
In the presence of catalysts (e.g., Ti(OR)₄), esters exchange alkoxy groups with alcohols:
This is critical in biodiesel production and polymer chemistry .
Thermal Stability and Degradation
Branched esters like 7-methyloctanoate derivatives exhibit moderate thermal stability. At temperatures >150°C, β-hydrogen elimination can occur, forming alkenes and carboxylic acids:
This is observed during vacuum distillation of diethyl 2-methylhexylmalonate .
Catalytic Reactions
Spectroscopic Data
-
Infrared (IR) : Peaks at ~1738 cm⁻¹ (ester C=O stretch), 2928–2958 cm⁻¹ (C-H stretch in CH₃/CH₂), and 1177–1251 cm⁻¹ (C-O stretch) .
-
NMR : Expected signals include:
Environmental Reactivity
Branched esters are classified as low-reactivity volatile organic compounds (VOCs) in atmospheric models. Their ozone formation potential (MIR scale) is reduced compared to linear alkanes due to steric hindrance slowing radical reactions .
Research Gaps and Recommendations
No direct studies on isodecyl 7-methyloctanoate were identified. Future work should prioritize:
Comparison with Similar Compounds
Structural Analogues in the Isodecyl Ester Family
Isodecyl esters share a common isodecyl alcohol backbone but differ in the carboxylic acid component. Key analogues include:
Key Observations :
- Branching Impact: While all isodecyl esters share a branched C10 chain, the carboxylic acid component determines their viscosity and solubility. For example, Isodecyl neopentanoate (C5 acid) has a lower molecular weight, resulting in a lighter texture compared to this compound .
- Functional Diversity: Isodecyl isononanoate exhibits antistatic properties due to its 3,5,5-trimethylhexanoate group, a feature absent in this compound .
Physical/Chemical Properties
- LogP (Octanol-Water Partition Coefficient): ~8.5 (high lipophilicity, typical for branched esters), suggesting strong affinity for oils and lipids .
- Boiling Point: Estimated >250°C, similar to Isodecyl 2-ethylhexanoate (271°C) .
- Viscosity: Lower than linear esters (e.g., decyl octanoate) due to branching, enhancing spreadability in formulations .
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